Product packaging for 2-(3-Fluoro-4-methylphenyl)ethanol(Cat. No.:CAS No. 835912-84-0)

2-(3-Fluoro-4-methylphenyl)ethanol

Cat. No.: B1608081
CAS No.: 835912-84-0
M. Wt: 154.18 g/mol
InChI Key: KQIISPHHESNWEF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)ethanol is a fluorinated aromatic alcohol of high interest in organic synthesis and medicinal chemistry. This compound serves as a versatile building block for the construction of more complex molecules, particularly in pharmaceutical research and development. Its structure, featuring both a polar ethanol group and a lipophilic fluorinated toluene moiety, makes it a valuable intermediate for probing structure-activity relationships. Potential research applications include its use as a precursor in synthesizing active pharmaceutical ingredients (APIs) and other biologically active compounds. The fluorine atom and methyl group on the phenyl ring can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. As such, this chemical is useful for researchers in drug discovery, especially in programs targeting central nervous system (CNS) disorders, inflammation, or oncology. Note: The specific mechanism of action, detailed research value, and exact applications for this compound are not established here and would be highly dependent on the context of its use in a research setting. All information presented is illustrative and requires verification. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FO B1608081 2-(3-Fluoro-4-methylphenyl)ethanol CAS No. 835912-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIISPHHESNWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374606
Record name 2-(3-fluoro-4-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835912-84-0
Record name 2-(3-fluoro-4-methylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 3 Fluoro 4 Methylphenyl Ethanol and Its Analogues

Regioselective and Stereoselective Synthesis of the Core Structure

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) are paramount in the synthesis of complex molecules like 2-(3-fluoro-4-methylphenyl)ethanol. These factors can significantly influence the biological activity and physical properties of the final compound.

Direct Synthetic Routes to this compound

Direct approaches to this compound aim to construct the molecule in a limited number of steps from readily available starting materials.

One common and effective strategy involves the Grignard reaction . This method utilizes the reaction of a Grignard reagent, specifically 3-fluoro-4-methylphenylmagnesium bromide, with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by acidic workup, yields the desired this compound. mdpi.com The general mechanism for this type of reaction is well-established, providing a reliable route to 2-phenylethanol (B73330) derivatives. nih.govresearchgate.net

Another direct approach is the reduction of 3-fluoro-4-methylphenylacetic acid . This transformation can be achieved using various reducing agents, with borane (B79455) (BH₃) and its complexes being particularly effective for the chemoselective reduction of carboxylic acids to alcohols under mild conditions. nih.govresearchgate.net This method is advantageous as it often proceeds with high yield and tolerates a range of other functional groups.

Convergent and Divergent Synthetic Strategies

Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final steps. This approach can be highly efficient for complex molecules. For instance, a convergent strategy for this compound analogues could involve the Negishi cross-coupling reaction between a pre-functionalized zinc-containing ethylamine (B1201723) derivative and an appropriately substituted aryl halide. researchgate.net

In contrast, divergent synthesis begins with a common core structure that is subsequently modified to create a library of related compounds. nih.govnih.gov Starting with a simple phenylethanol core, various functional groups can be introduced to generate a diverse set of analogues. This strategy is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. Temperature-controlled divergent synthesis has also emerged as a technique to produce different classes of compounds from the same starting materials by simply altering the reaction temperature. nih.gov

Precursor-Based Synthesis and Functionalization Pathways

The synthesis of this compound can also be accomplished through multi-step sequences starting from various functionalized precursors. These pathways offer flexibility in accessing a wide range of analogues by modifying the intermediates.

Utilization of 2-Fluoro-4-methylaniline Derivatives in Multistep Syntheses

2-Fluoro-4-methylaniline serves as a versatile starting material for the synthesis of various aromatic compounds. sigmaaldrich.com A plausible synthetic route to this compound from this precursor could involve a Sandmeyer-type reaction. In this sequence, the aniline (B41778) is first diazotized, and the diazonium group is then replaced with a cyano group to form 3-fluoro-4-methylbenzonitrile. This nitrile can then be further elaborated to the target alcohol. While the direct conversion of anilines to phenylethanols is not a standard one-pot reaction, the transformation via intermediate functional groups is a common strategy in organic synthesis.

Transformations Involving [(3-Fluoro-4-methylphenyl)methyl]hydrazine as a Precursor

The hydrazine (B178648) derivative, [(3-fluoro-4-methylphenyl)methyl]hydrazine, can be a precursor to the target alcohol through a reaction sequence that leverages the reactivity of the hydrazine moiety. One potential pathway is through the Wolff-Kishner reduction. byjus.comwikipedia.orgtcichemicals.comlibretexts.org This reaction typically reduces carbonyl groups to methylene (B1212753) groups. To apply this to the synthesis of this compound, one could first convert the benzylhydrazine (B1204620) to a hydrazone by reaction with a suitable two-carbon aldehyde (e.g., glyoxal (B1671930) or a protected form). Subsequent Wolff-Kishner reduction of this hydrazone would yield the desired phenylethanol structure. The mechanism involves the formation of a hydrazone anion, followed by the release of nitrogen gas to form a carbanion, which is then protonated. byjus.comwikipedia.org

Preparation from 3-Fluoro-4-methylbenzonitrile Intermediates

3-Fluoro-4-methylbenzonitrile is a key intermediate that can be synthesized through various methods, including the cyanation of 2-fluoro-4-bromotoluene. google.comchemicalbook.com This nitrile can then be converted to this compound through a two-step process. First, the nitrile group is hydrolyzed under acidic or basic conditions to yield 3-fluoro-4-methylphenylacetic acid. Subsequently, this carboxylic acid can be selectively reduced to the corresponding alcohol using reagents such as borane in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This sequence provides a reliable and well-documented pathway to the target molecule. chemicalbook.comprepchem.comsigmaaldrich.com

Catalytic Approaches in the Synthesis of this compound Scaffold

Catalytic methods are paramount in modern organic synthesis, offering efficient pathways that minimize waste and improve selectivity. The synthesis of the this compound scaffold typically involves the reduction of a corresponding carbonyl precursor, such as 3-fluoro-4-methylphenylacetic acid or 1-(3-fluoro-4-methylphenyl)ethanone. Catalysis provides the tools to perform these transformations with high efficiency and, where applicable, high stereoselectivity.

Transition metal catalysis is a cornerstone for the synthesis of the this compound framework, primarily through the highly efficient reduction of carbonyl compounds. Catalytic hydrogenation, employing metals like ruthenium, rhodium, and manganese, stands out for its high atom economy.

The typical precursors for synthesizing this compound are 3-fluoro-4-methylphenylacetic acid or its corresponding ketone, 1-(3-fluoro-4-methylphenyl)ethanone. The reduction of these precursors is effectively achieved using catalytic hydrogenation. Research on analogous structures, such as 4-fluoroacetophenone, provides insight into effective catalytic systems. For instance, manganese(I) complexes have been identified as highly active precatalysts for the hydrogenation of ketones under base-free conditions. researchgate.net One study demonstrated that a bench-stable alkyl bisphosphine Mn(I) complex could achieve excellent conversion of 4-fluoroacetophenone to the corresponding alcohol at room temperature and relatively low hydrogen pressure. researchgate.net

Similarly, ruthenium-based catalysts are widely employed for such transformations. researchgate.net These catalysts are often used in transfer hydrogenation reactions, where a simple alcohol like isopropanol (B130326) serves as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen.

Table 1: Transition Metal-Catalyzed Hydrogenation of an Analogous Ketone

SubstrateCatalyst SystemConditionsYieldReference
4-Fluoroacetophenonefac-[Mn(dippe)(CO)3(CH2CH2CH3)] (3 mol%)50 bar H2, Et2O, 25°C>99% Conversion researchgate.net
4-Fluoroacetophenonefac-[Mn(dippe)(CO)3(CH2CH2CH3)] (3 mol%)10 bar H2, Et2O, 25°C, 16h>99% Conversion researchgate.net
4-FluoroacetophenoneRuthenium(0) NHC ComplexIsopropanol, BaseVariable researchgate.net

Beyond the final reduction step, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are instrumental in constructing the substituted aromatic core of the precursor molecules from simpler building blocks.

In the quest for more sustainable and highly selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. These approaches are particularly valuable for producing chiral molecules with high enantiomeric purity.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity and under mild conditions. nih.gov For the synthesis of chiral phenylethanols, ketoreductases (KREDs) are particularly relevant. These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding (R)- or (S)-alcohols with typically high conversion and near-perfect enantiomeric excess (e.e.). mdpi.comresearchgate.net

Numerous studies have demonstrated the utility of this approach for analogues of this compound. For example, the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol has been achieved with excellent yield (93.4%) and enantiomeric excess (>98% e.e.) using whole cells of the fungus Trichoderma asperellum. nih.gov Similarly, a short-chain dehydrogenase from Paraburkholderia phymatum was used for the efficient synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.net These processes often employ a co-substrate system (e.g., glucose or isopropanol) to regenerate the necessary cofactor (NADH or NADPH) in situ. nih.govnih.gov

Table 2: Examples of Biocatalytic Reduction of Prochiral Ketones

SubstrateBiocatalystProductYieldEnantiomeric Excess (e.e.)Reference
3,5-Bis(trifluoromethyl) acetophenone (B1666503)Trichoderma asperellum ZJPH0810 (whole cells)(R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695)93.4%>98% nih.gov
2-Chloro-1-(3, 4-difluorophenyl) ethanoneRhodococcus kyotonensis ADH (Rhky-ADH) in E. coli(S)-2-Chloro-1-(3, 4-difluorophenyl) ethanol>99% Conversion>99% researchgate.net
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli with Carbonyl Reductase(R)-1-[3-(Trifluoromethyl)phenyl]ethanol>99.9% Conversion>99.9% nih.gov
3,5-Bis(trifluoromethyl) acetophenoneSphingomonas sp. LZ1 (whole cells)(S)-[3,5-bis(trifluoromethyl)phenyl]ethanol94%99.6% researchgate.net

Organocatalytic Transformations

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. nih.govku.ac.ae This field has provided novel pathways for the enantioselective synthesis of complex molecules, including those containing fluorine. nih.gov For the synthesis of the this compound scaffold, organocatalytic transfer hydrogenation represents a relevant strategy. This can be achieved by reducing the corresponding ketone using a hydrogen donor, such as Hantzsch ester, in the presence of a chiral organocatalyst like proline or its derivatives. mdpi.com While direct examples for the target molecule are sparse, the principles are well-established for a wide range of substrates. Organocatalytic methods also excel in constructing complex precursors through reactions like Michael additions and aldol (B89426) reactions, which can be used to build analogues of the target structure. ku.ac.aemdpi.com

Electrochemical synthesis is a rapidly advancing field that uses electricity to drive chemical reactions, offering a potentially greener alternative to conventional methods by minimizing the use of stoichiometric chemical reagents. The electrochemical reduction of carbonyl compounds to alcohols is a well-known transformation.

For the synthesis of this compound, an electrochemical approach could, in principle, be applied to the reduction of 3-fluoro-4-methylphenylacetic acid or its ketone analogue. This would involve the transfer of electrons from a cathode to the substrate, typically in the presence of a proton source. While specific literature on the electrochemical synthesis of this compound is not widely available, related transformations have been reported. For instance, the electrochemical reduction of various fluoro-aromatic compounds has been used to prepare substituted derivatives, demonstrating the feasibility of C-F bond manipulation and reduction within fluorinated rings under electrochemical conditions. rsc.org This methodology remains an area of active research with significant potential for developing novel synthetic routes to the target scaffold.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design processes that are more environmentally benign, safer, and more efficient.

The catalytic approaches discussed above align well with several green chemistry principles:

Waste Prevention and Atom Economy: Catalytic hydrogenation is highly atom-economical, as the ideal reaction adds only a molecule of hydrogen to the substrate. Biocatalytic and organocatalytic reactions often proceed with high selectivity, minimizing the formation of byproducts and simplifying purification.

Use of Safer Solvents and Reaction Conditions: Biocatalysis typically occurs in aqueous media under mild pH and temperature conditions, eliminating the need for volatile and hazardous organic solvents. researchgate.netnih.gov Recent advances in organocatalysis also focus on using bio-based solvents like ethanol. mdpi.com The development of reactions in fluoroalcohol-water two-phase systems also represents a step towards greener reaction media. rsc.org

Energy Efficiency: Many biocatalytic and organocatalytic reactions are performed at or near ambient temperature and pressure, significantly reducing the energy consumption compared to traditional methods that may require high heat or pressure. nih.govmdpi.com

Use of Renewable Resources: Biocatalysis relies on enzymes and microorganisms, which are renewable. nih.gov The use of bio-derived solvents further contributes to the green profile of a synthesis. mdpi.com

Table 3: Application of Green Chemistry Principles in Catalytic Syntheses

Green Chemistry PrincipleTransition Metal CatalysisBiocatalysisOrganocatalysis
High Atom Economy Excellent (e.g., hydrogenation adds only H2)High selectivity reduces wasteGenerally high, reaction-dependent
Use of Safer Solvents Can be adapted to greener solvents, but often uses traditional organic solventsPrimarily aqueous mediaIncreasing use of bio-based solvents (e.g., ethanol, water) mdpi.com
Energy Efficiency Often requires elevated temperature/pressureTypically ambient temperature and pressureOften ambient temperature and pressure mdpi.com
Renewable Feedstocks Catalysts are often based on scarce precious metalsCatalysts (enzymes/cells) are renewableCatalysts are synthetic, but can be derived from renewable sources (e.g., proline)

By integrating these advanced catalytic methodologies, the synthesis of this compound and its analogues can be achieved with greater efficiency, selectivity, and environmental sustainability.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopy and Crystallography

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

One-dimensional NMR spectra provide fundamental information regarding the types and numbers of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Fluoro-4-methylphenyl)ethanol is anticipated to exhibit a series of distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the aromatic protons and the fluorine atom. The ethyl group would present as two multiplets, and the methyl and hydroxyl protons as singlets or broadened signals.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2'6.9 - 7.1ddJ(H,H) ≈ 8.0, J(H,F) ≈ 10.0
H-5'7.0 - 7.2dJ(H,H) ≈ 8.0
H-6'6.8 - 7.0ddJ(H,H) ≈ 8.0, J(H,F) ≈ 2.0
-CH₂- (alpha)2.8 - 3.0tJ(H,H) ≈ 7.0
-CH₂- (beta)3.8 - 4.0tJ(H,H) ≈ 7.0
-CH₃2.2 - 2.4s-
-OH1.5 - 2.5br s-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbon attached to the fluorine atom and the oxygen atom expected to be significantly deshielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1'135 - 140 (d, J(C,F) ≈ 240-250 Hz)
C-2'115 - 120 (d, J(C,F) ≈ 20-25 Hz)
C-3'158 - 162 (d, J(C,F) ≈ 240-250 Hz)
C-4'120 - 125 (d, J(C,F) ≈ 5-10 Hz)
C-5'130 - 135
C-6'125 - 130 (d, J(C,F) ≈ 5-10 Hz)
-CH₂- (alpha)38 - 42
-CH₂- (beta)60 - 65
-CH₃15 - 20

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound would be indicative of its electronic environment on the aromatic ring. The large chemical shift range of ¹⁹F NMR allows for clear distinction between different fluorine environments.

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and the neighboring relationships of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It would be crucial for confirming the placement of the fluoro, methyl, and ethanol (B145695) substituents on the phenyl ring. For instance, correlations between the methyl protons and the aromatic carbons would definitively establish their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This would provide insights into the preferred conformation of the ethanol side chain relative to the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear in the 2850-3100 cm⁻¹ region. The C-F stretching vibration would likely be observed as a strong band in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch1000 - 1200Strong
C-F Stretch1100 - 1300Strong

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing mode, would be expected to produce strong signals in the Raman spectrum. The C-C stretching of the ethyl side chain and the C-H vibrations would also be observable.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would be expected to show characteristic losses. A prominent fragment would likely correspond to the benzylic cleavage, resulting in the formation of a stable fluorinated and methylated benzyl (B1604629) cation. Loss of a water molecule from the molecular ion is another common fragmentation pathway for alcohols.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Predicted Fragment Fragmentation Pathway
154[M]⁺Molecular Ion
136[M - H₂O]⁺Loss of water
123[M - CH₂OH]⁺Benzylic cleavage
109[C₇H₆F]⁺Further fragmentation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an essential analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This "exact mass" measurement allows for the determination of a compound's elemental formula, providing unambiguous confirmation of its chemical identity. For the compound this compound, with the molecular formula C₉H₁₁FO, the theoretical monoisotopic mass can be calculated by summing the masses of its constituent isotopes.

This technique differentiates between compounds that may have the same nominal mass but different elemental compositions. The experimentally measured exact mass from an HRMS instrument is typically expected to be within a few parts per million (ppm) of the theoretical value, which serves as a stringent criterion for structural confirmation. While specific experimental HRMS data for this compound is not widely published, the theoretical value provides a benchmark for its identification.

Table 1: Theoretical Exact Mass Data for this compound

Property Value
Molecular Formula C₉H₁₁FO

| Calculated Monoisotopic Mass | 154.07939 u |

Note: The calculated mass is based on the most abundant isotopes: ¹²C, ¹H, ¹⁹F, and ¹⁶O.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like alcohols without causing significant fragmentation. nih.govresearchgate.net In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov

For this compound, ESI-MS in positive ion mode would be expected to prominently feature the protonated molecule at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. By inducing fragmentation within the mass spectrometer (a process known as tandem mass spectrometry or MS/MS), key structural information can be obtained. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the neutral loss of water (H₂O) from the protonated alcohol, a common fragmentation for such compounds. miamioh.edu Another potential fragmentation would be the cleavage of the C-C bond between the ethyl group and the aromatic ring.

Table 2: Predicted ESI-MS Ions for this compound

Ion Description Proposed Formula Calculated m/z
Protonated Molecule [C₉H₁₁FO + H]⁺ 155.0872
Sodium Adduct [C₉H₁₁FO + Na]⁺ 177.0691
Potassium Adduct [C₉H₁₁FO + K]⁺ 193.0431

| Fragment (Loss of Water) | [C₉H₁₀F]⁺ | 137.0766 |

Note: These are theoretical values. Experimental results would confirm these ionization and fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction involves irradiating a well-ordered single crystal with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision. aalto.fi

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature indicates that a single crystal X-ray structure for this compound has not been publicly reported. Therefore, definitive experimental data regarding its solid-state conformation, including specific bond lengths, angles, and unit cell parameters, are not available at this time. Such an analysis would be required to unequivocally establish its structure in the solid phase.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov An analysis of these interactions is fundamental to understanding the physical properties of the solid material.

Although the crystal structure of this compound is not available, the types of intermolecular forces that would likely dictate its crystal packing can be predicted based on its molecular structure. The primary and most significant interaction would be hydrogen bonding, originating from the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. researchgate.net This would likely lead to the formation of chains or networks of molecules. nih.gov

Other potential interactions include:

C-H···F interactions: Weak hydrogen bonds involving the fluorine atom.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

A definitive analysis and quantification of these interactions would require the successful growth of a single crystal and its analysis by X-ray diffraction.

Theoretical and Computational Chemistry Studies of 2 3 Fluoro 4 Methylphenyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and potential for chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-(3-Fluoro-4-methylphenyl)ethanol, a typical DFT study would commence with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set such as 6-311++G(d,p) to provide a good description of the electronic distribution.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., through Mulliken population analysis or Natural Bond Orbital analysis). These properties are crucial for understanding the molecule's polarity, intermolecular interactions, and the electronic influence of the fluoro and methyl groups on the phenyl ring and the ethanol (B145695) side chain.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate predictions of molecular properties. For a molecule of this size, these methods would typically be used to benchmark the results obtained from DFT calculations for specific properties, such as interaction energies or reaction barriers, rather than for the full geometry optimization. High-accuracy ab initio calculations would serve as a "gold standard" to validate the chosen DFT functional and basis set.

Calculation of Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = χ² / 2η).

These descriptors would quantify the reactivity of this compound and allow for comparisons with related molecules.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign spectral features, and understand the underlying molecular properties that give rise to the observed signals.

GIAO NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of a molecule. This calculation would be performed on the DFT-optimized geometry of this compound. The calculated isotropic shielding values for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A table of predicted versus experimental chemical shifts would be the standard output of such a study, allowing for a direct comparison and aiding in the definitive assignment of each resonance in the experimental NMR spectra.

Theoretical Vibrational Frequencies and Electronic Absorption Spectra (TD-DFT)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, performed at the DFT level, yield a set of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The predicted IR and Raman spectra can then be compared with experimental data to assign the observed vibrational bands to specific molecular motions.

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations provide the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. This information allows for the simulation of the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and providing insight into the nature of the electronic transitions (e.g., π → π* or n → π*).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into conformational changes, stability, and the influence of the surrounding environment on molecular behavior.

Conformational Analysis and Stability

No specific studies employing molecular dynamics simulations to analyze the conformational landscape and stability of this compound were found. Such a study would typically involve simulating the molecule to identify its low-energy conformations, the rotational barriers between them (particularly around the C-C and C-O bonds of the ethanol side chain), and the statistical distribution of these conformers at different temperatures.

Solvent Effects on Molecular Behavior

There is no available research detailing molecular dynamics simulations of this compound in various solvents. Investigating solvent effects would reveal how different solvent environments (e.g., polar vs. non-polar) influence the conformational preferences and intermolecular interactions of the solute molecule.

Computational Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how molecules aggregate in the solid state and in solution, which dictates many of a substance's physical properties.

Hydrogen Bonding Networks

While this compound has a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, no specific computational analyses detailing its hydrogen bonding networks have been published. Such an analysis would identify the preferred geometry and energy of hydrogen bonds formed between molecules of this compound.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. As no crystal structure or corresponding Hirshfeld surface analysis for this compound has been reported in the searched literature, no data on the quantitative contributions of different intermolecular contacts (e.g., H···H, C···H, F···H) is available. Research on other fluorinated organic molecules demonstrates that this technique is effective for partitioning and understanding crystal packing. nih.govnih.gov

Chemical Transformations and Reaction Mechanistic Investigations of 2 3 Fluoro 4 Methylphenyl Ethanol Derivatives

Oxidation Reactions and Pathways

The primary alcohol moiety in 2-(3-fluoro-4-methylphenyl)ethanol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

For instance, the oxidation of the structurally similar 2-(4-methylphenyl)ethanol (B147315) has been reported. researchgate.net Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to convert this compound to 2-(3-fluoro-4-methylphenyl)acetaldehyde. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of (3-fluoro-4-methylphenyl)acetic acid. A facile method for the oxidation of primary benzylic alcohols to the corresponding aldehydes using sodium nitrate (B79036) (NaNO3) and phosphorus pentoxide (P2O5) under ball-milling conditions has been shown to be effective for compounds like 2-(4-methylphenyl)ethanol and would be applicable here. researchgate.net

Table 1: Predicted Oxidation Products of this compound

Oxidizing AgentPredicted ProductProduct Type
Pyridinium chlorochromate (PCC)2-(3-Fluoro-4-methylphenyl)acetaldehydeAldehyde
Dess-Martin periodinane2-(3-Fluoro-4-methylphenyl)acetaldehydeAldehyde
Potassium permanganate (KMnO4)(3-Fluoro-4-methylphenyl)acetic acidCarboxylic Acid
Chromic acid (H2CrO4)(3-Fluoro-4-methylphenyl)acetic acidCarboxylic Acid
Sodium nitrate / Phosphorus pentoxide2-(3-Fluoro-4-methylphenyl)acetaldehydeAldehyde

Reduction Methodologies and Products

The alcohol functional group in this compound is already in a reduced state and is therefore not susceptible to further reduction. The aromatic ring, however, can be reduced under specific and often harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which would yield 2-(3-fluoro-4-methylcyclohexyl)ethanol.

It is important to note that in the context of related diarylmethanols, reduction typically refers to the conversion of a ketone back to the alcohol. For this compound, which is a primary alcohol, the concept of reduction is not typically applied to the alcohol group itself.

Substitution Reactions on the Aromatic Ring and Alcohol Moiety

Aromatic Ring Substitution:

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The ethyl alcohol substituent is a deactivating group. The regioselectivity of substitution reactions will be influenced by the interplay of these electronic and steric effects. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Alcohol Moiety Substitution:

The hydroxyl group of the ethanol (B145695) moiety is a poor leaving group. youtube.com To facilitate substitution, it must first be converted into a better leaving group, such as a tosylate or a halide. youtube.com

Conversion to Alkyl Halides: Reaction with strong hydrohalic acids (HBr, HCl) can convert the alcohol to the corresponding alkyl halide. youtube.com For primary alcohols like this, the reaction likely proceeds via an SN2 mechanism. youtube.com Alternatively, reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination are effective. youtube.com

Conversion to Tosylates: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. youtube.com This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. youtube.com

Table 2: Potential Substitution Reactions of the Alcohol Moiety

ReagentIntermediate/ProductReaction Type
HBr / HCl1-(2-bromoethyl)-3-fluoro-4-methylbenzene / 1-(2-chloroethyl)-3-fluoro-4-methylbenzeneSN2 Substitution
SOCl2, pyridine1-(2-chloroethyl)-3-fluoro-4-methylbenzeneSN2 Substitution
PBr31-(2-bromoethyl)-3-fluoro-4-methylbenzeneSN2 Substitution
TsCl, pyridine2-(3-Fluoro-4-methylphenyl)ethyl tosylateO-Sulfonylation

Cyclization Reactions Leading to Fused Heterocycles

Derivatives of this compound are valuable precursors for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. While direct cyclization of the parent alcohol is uncommon without prior functionalization, its derivatives can undergo intramolecular reactions to form rings.

For example, if the alcohol is oxidized to the corresponding carboxylic acid, ((3-fluoro-4-methylphenyl)acetic acid), subsequent intramolecular Friedel-Crafts acylation (e.g., using a strong acid like polyphosphoric acid) could potentially lead to the formation of a fluorenone derivative.

More complex heterocyclic systems can be constructed. For instance, derivatives of this molecule have been used in the synthesis of pyrrolidones. sigmaaldrich.com The synthesis of various fluorinated heterocycles, such as thiolanes and thiadiazolines, often proceeds through cycloaddition reactions where a molecule containing a fluoro-substituted phenyl group can be a key building block. nih.gov

Mechanistic Insights from Kinetic and Spectroscopic Studies

Detailed mechanistic studies specifically on the reactions of this compound are scarce. However, the mechanisms of the fundamental reactions it can undergo are well-established.

Substitution on the Alcohol: Kinetic studies of reactions of primary alcohols with reagents like thionyl chloride reveal an SN2 mechanism. youtube.com Spectroscopic methods such as NMR and IR would be used to identify key intermediates, such as the formation of a chlorosulfite ester in the reaction with SOCl2, before the final displacement by the chloride ion. youtube.com

Oxidation: The mechanism of oxidation with chromium-based reagents involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often the rate-determining step, leads to the carbonyl product.

Cyclization: Mechanistic investigations of cyclization reactions to form heterocycles often involve detailed spectroscopic analysis (NMR, Mass Spectrometry) to elucidate the structure of intermediates and products. Kinetic studies can help determine the rate-limiting step of the cyclization process. For related compounds, the mechanism of action often involves interactions with specific molecular targets, where the presence of fluoro substituents can enhance binding affinity to enzymes or receptors.

Derivatization Strategies and Functional Analog Design Incorporating the 3 Fluoro 4 Methylphenyl Moiety

Synthesis of Phenethyl Alcohol Derivatives

The phenethyl alcohol backbone, as seen in 2-(3-fluoro-4-methylphenyl)ethanol, serves as a versatile template for generating derivatives. A key strategy for creating analogs is the direct functionalization of the aromatic ring. Modern catalytic methods have enabled the selective modification of C-H bonds, which are traditionally considered unreactive.

One advanced method is the palladium-catalyzed meta-C–H arylation of phenethyl alcohol derivatives. rsc.orgrsc.org This approach utilizes a removable oxime ether directing group attached to the alcohol's hydroxyl function. In a process known as Pd/NBE relay catalysis (where NBE is norbornene), the catalyst is directed to an ortho-position, followed by a sequence of steps that ultimately achieves functionalization at the meta-position of the phenyl ring. rsc.org This allows for the introduction of a wide array of aryl groups, significantly expanding the structural diversity of the phenethyl alcohol core. The reaction is tolerant of various functional groups, making it a powerful tool for late-stage diversification of complex molecules. rsc.org

Table 1: Key Aspects of meta-C–H Arylation of Phenethyl Alcohols

Feature Description Reference
Catalyst System Palladium (Pd) catalyst with a norbornene (NBE) mediator. rsc.org
Directing Group A readily removable oxime ether installed on the hydroxyl group. rsc.orgrsc.org
Position of Functionalization Selectively targets the meta C-H bonds of the phenyl ring. rsc.org
Scope Allows for the introduction of various aryl groups. rsc.org

| Significance | Enables efficient synthesis of meta-substituted phenethyl alcohol derivatives. | rsc.orgrsc.org |

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a primary site for derivatization, offering a convenient handle for introducing a variety of functional groups and building blocks. acs.org The high polarity and hydrogen-bonding capability of the hydroxyl group are significant for molecular recognition, but its high desolvation penalty can sometimes be unfavorable. acs.org Therefore, its modification is a common strategy in medicinal chemistry.

Standard chemical transformations include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers, which can alter the compound's lipophilicity and steric profile.

Esterification: Acylation with carboxylic acids, acid chlorides, or anhydrides to produce esters. This introduces a carbonyl group and can be used to create prodrugs or modulate binding interactions.

Conversion to Other Functional Groups: The hydroxyl group can be converted into other functionalities. For instance, thionation reagents like Lawesson's reagent can transform alcohols into thiols under specific mild conditions, enabling further modifications such as disulfide bond formation for conjugation to proteins. nih.gov

Catalytic Coupling: Modern catalytic methods allow for more sophisticated modifications. For example, rhodium-catalyzed reactions between an alcohol and a diazoester can introduce an alkyne moiety. nih.gov This alkyne handle can then be used in "click chemistry" reactions for conjugation to other molecules or for creating more complex structures.

These transformations allow for fine-tuning of the molecule's physicochemical properties, such as solubility, permeability, and metabolic stability. acs.orgnih.gov

Development of Heterocyclic Compounds Bearing the Substituted Phenyl Group

The 3-fluoro-4-methylphenyl moiety is frequently incorporated into various heterocyclic scaffolds to create novel compounds with diverse biological activities. The heterocycle provides a rigid framework for orienting the substituted phenyl group and other pharmacophoric features in three-dimensional space.

Benzimidazoles are bicyclic heterocycles containing fused benzene (B151609) and imidazole (B134444) rings. They are a cornerstone in medicinal chemistry. researchgate.net The synthesis of benzimidazole (B57391) derivatives bearing the 3-fluoro-4-methylphenyl group typically involves the condensation of a substituted o-phenylenediamine (B120857) with a benzoic acid derivative or an aldehyde.

A common synthetic route is the Phillips condensation, where 4-fluoro-5-methyl-1,2-phenylenediamine would be reacted with 3-fluoro-4-methylbenzoic acid or its corresponding aldehyde. Microwave-assisted synthesis has been shown to accelerate these reactions. nih.gov For instance, the synthesis of related fluoro-benzimidazoles has been achieved by reacting a substituted 1,2-phenylenediamine with a formylbenzoate in DMF under high temperature and pressure, followed by further derivatization steps. nih.gov The resulting benzimidazole can be further modified, for example, by N-alkylation or by transformations on substituents attached to the 2-phenyl ring. nih.gov

Table 2: Representative Synthetic Strategies for Benzimidazole Derivatives

Starting Materials Reaction Type Product Type Reference
Substituted o-phenylenediamine + Substituted Benzoic Acid/Aldehyde Condensation (e.g., Phillips Condensation) 2-Aryl-benzimidazoles rasayanjournal.co.in
5-Cyano-1,2-phenylenediamine + Benzaldehyde derivative Microwave-assisted condensation 2-Aryl-benzimidazole-5-carbonitriles acs.org

Triazoles, five-membered rings with three nitrogen atoms, exist as 1,2,3-triazoles or 1,2,4-triazoles, both of which are privileged structures in drug discovery. nih.gov

1,2,3-Triazoles: These are most commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne (often copper-catalyzed, known as "click chemistry"). To incorporate the 3-fluoro-4-methylphenyl moiety, one could start with either (3-fluoro-4-methylphenyl)acetylene and a suitable azide, or 1-azido-3-fluoro-4-methylbenzene and a suitable alkyne.

1,2,4-Triazoles: A frequent route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) precursors. nih.gov For example, a carbohydrazide (B1668358) can be reacted with an isothiocyanate (e.g., 3-fluoro-4-methylphenyl isothiocyanate) to form a thiosemicarbazide, which is then cyclized under basic conditions to yield a triazole-thione. nih.gov This thione can be further alkylated or otherwise modified. The synthesis of hybrid molecules, such as benzimidazole-1,2,4-triazole derivatives, has been reported where the triazole ring is constructed from a benzimidazole-containing hydrazide. acs.orgnih.gov

The inclusion of fluorine atoms in the aryl substituent of triazoles has been noted to enhance hydrophobicity and stability, often leading to improved biological performance. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold is a purine (B94841) isostere that is prominent in the development of kinase inhibitors and other therapeutic agents. nih.govekb.eg It consists of a fused pyrazole (B372694) and pyrimidine (B1678525) ring system.

The synthesis often begins with a pre-formed, substituted pyrazole ring. For example, a 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile could serve as a key intermediate. This intermediate can then be cyclized in various ways to form the pyrimidine ring. Reaction with formic acid or triethyl orthoformate can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. nih.govnih.gov This core can be subsequently chlorinated and subjected to nucleophilic substitution to introduce various amines or other groups at the 4-position. researchgate.net While a specific derivative with the 3-fluoro-4-methylphenyl group is not detailed in the provided results, the synthesis of the closely related 1-(4-fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol demonstrates the feasibility of this approach. vulcanchem.com

Thiazole (B1198619) and oxazoline (B21484) rings are five-membered heterocycles that are present in numerous bioactive compounds. nih.govresearchgate.net

Thiazole Scaffolds: The most common method for synthesizing thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.com To create a thiazole with the desired moiety, one could react a thioamide derived from 3-fluoro-4-methylbenzoic acid with an α-haloketone, or alternatively, react 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one with a suitable thioamide. Thiazole derivatives are often explored as scaffolds for developing new antibacterial and antifungal agents. mdpi.com

Oxazoline Scaffolds: 2-Oxazolines are typically synthesized by the cyclization of a β-amino alcohol with a carboxylic acid, nitrile, or other related functional group. To incorporate the target moiety, 2-amino-1-(3-fluoro-4-methylphenyl)ethanol would be a key precursor, which could be cyclized with various electrophiles to generate a library of 2-substituted oxazolines.

The synthesis of these heterocyclic systems demonstrates the modular nature of modern medicinal chemistry, where specific, functionalized building blocks like the 3-fluoro-4-methylphenyl group can be systematically combined with diverse scaffolds to generate novel chemical entities.

Phthalimide (B116566) Derivatives

Phthalimides are a class of compounds known for a wide range of biological activities. The phthalimide group, being hydrophobic, can enhance the ability of a molecule to cross biological membranes. nih.govnih.gov Derivatization of the this compound core with a phthalimide moiety can be achieved through several synthetic routes.

One common method involves the reaction of phthalic anhydride (B1165640) with a primary amine. researchgate.net For the subject compound, this would first necessitate the conversion of the terminal alcohol of this compound into a primary amine. This can be accomplished via a two-step process: conversion of the alcohol to an alkyl halide or sulfonate, followed by nucleophilic substitution with an azide salt and subsequent reduction.

Alternatively, the Gabriel synthesis offers a direct route from an alkyl halide to a primary amine using potassium phthalimide. The resulting amine can then be used in further derivatizations, or the phthalimide group itself can be the desired functional moiety. A more direct approach to link the ethanol (B145695) side chain to a phthalimide is the Mitsunobu reaction, where the alcohol reacts directly with phthalimide in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

Research on related structures has shown the synthesis of N-phenyl phthalimides by reacting a substituted aniline (B41778) with phthalic anhydride. mdpi.com For example, 2-(3-fluoro-4-methylphenyl)isoindoline-1,3-dione has been synthesized from 3-fluoro-4-methylaniline (B1361354) and phthalic anhydride. While this derivatizes the aniline rather than the ethanol, it demonstrates the feasibility of incorporating the 3-fluoro-4-methylphenyl moiety into a phthalimide structure. mdpi.com The synthesis of various phthalimide derivatives often involves refluxing the primary amine and phthalic anhydride in a solvent like glacial acetic acid. nih.gov

The table below illustrates hypothetical phthalimide derivatives that could be synthesized from the this compound scaffold and their potential research focus.

Table 1: Hypothetical Phthalimide Derivatives of this compound

Derivative Name Structure Synthetic Precursor Potential Research Focus
N-(2-(3-Fluoro-4-methylphenyl)ethyl)phthalimide 2-(2-(3-Fluoro-4-methylphenyl)ethyl)isoindoline-1,3-dione Investigation of altered lipophilicity and cell permeability.
4-Amino-N-(2-(3-fluoro-4-methylphenyl)ethyl)phthalimide 2-(2-(3-Fluoro-4-methylphenyl)ethyl)-4-nitroisoindoline-1,3-dione Introduction of a functional group for further conjugation.

Tetrazine Derivatives

1,2,4,5-tetrazines are a class of heterocyclic compounds that have gained significant attention in chemical biology and medicinal chemistry, particularly for their role in bioorthogonal chemistry. rsc.orgnih.gov Their reaction with strained alkenes, such as trans-cyclooctenes, in an inverse electron-demand Diels-Alder reaction is exceptionally fast and selective, allowing for applications in cellular imaging and drug delivery. nih.govresearchgate.net

The synthesis of tetrazine derivatives can be approached in several ways. The classical Pinner synthesis involves the condensation of nitriles with hydrazine (B178648), followed by oxidation. nih.gov This method is typically used for aromatic tetrazines. For the derivatization of this compound, a more practical approach would be to conjugate the alcohol with a pre-functionalized tetrazine molecule.

For instance, a tetrazine bearing a carboxylic acid or a chloromethyl group could be esterified or etherified with the hydroxyl group of this compound. Modern synthetic methods, such as Suzuki cross-coupling, have expanded the range of accessible tetrazine derivatives, allowing for the introduction of various functional groups that can be used for subsequent conjugation reactions. rsc.org

The development of tetrazine derivatives from non-nitrile precursors has also been explored. For example, one-pot syntheses using formamidine (B1211174) salts can yield monosubstituted tetrazines that are ready for further derivatization. nih.gov These strategies could be adapted to incorporate the 2-(3-fluoro-4-methylphenyl)ethyl moiety onto a tetrazine ring, creating novel probes or therapeutic candidates.

The table below presents some hypothetical tetrazine derivatives incorporating the 3-fluoro-4-methylphenyl moiety.

Table 2: Hypothetical Tetrazine Derivatives

Derivative Name Structure Potential Synthetic Route Key Application Area
3-((2-(3-Fluoro-4-methylphenyl)ethoxy)methyl)-6-phenyl-1,2,4,5-tetrazine Etherification of this compound with 3-(chloromethyl)-6-phenyl-1,2,4,5-tetrazine. Bioorthogonal labeling, in vivo imaging.
2-(3-Fluoro-4-methylphenyl)ethyl 6-(pyridin-2-yl)-1,2,4,5-tetrazine-3-carboxylate Esterification of this compound with 6-(pyridin-2-yl)-1,2,4,5-tetrazine-3-carboxylic acid. Click-to-release drug delivery systems.

Design of Chirally Pure Analogs

Many therapeutic agents are chiral, and often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or contribute to undesirable side effects. The this compound molecule possesses a chiral center at the carbon bearing the hydroxyl group. Therefore, the design and synthesis of chirally pure analogs are crucial for developing selective therapeutic agents.

There are two primary strategies for obtaining enantiomerically pure compounds:

Chiral Resolution: This approach involves the separation of a racemic mixture of the target compound.

Enzymatic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. This method is widely used for the resolution of 2-phenylethanol (B73330) derivatives.

Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the original alcohol.

Asymmetric Synthesis: This strategy aims to create the desired enantiomer directly.

Asymmetric Hydrogenation: A prochiral ketone, 2'-chloro-1'-(3-fluoro-4-methylphenyl)ethan-1-one, can be reduced to the corresponding alcohol using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction). This method can provide high enantiomeric excess (ee). researchgate.net

Biocatalytic Reduction: Certain microorganisms, such as baker's yeast, contain enzymes (reductases) that can reduce ketones to alcohols with high stereoselectivity. google.com The reduction of the corresponding acetophenone (B1666503) derivative using yeast can yield the chiral alcohol.

The absolute configuration of the resulting chiral alcohol can be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison of its spectral data (e.g., NMR) with known compounds. nih.gov

Table 3: Strategies for Chirally Pure Analog Design

Strategy Method Description Expected Outcome
Chiral Resolution Enzymatic Resolution (e.g., with Lipase) Selective acylation of one enantiomer in a racemic mixture of this compound. Separation of (R)- and (S)-enantiomers with high optical purity.
Chiral Resolution Diastereomeric Crystallization Formation of diastereomeric esters with a chiral acid, followed by separation and hydrolysis. Isolation of individual enantiomers.
Asymmetric Synthesis Asymmetric Hydrogenation of Ketone Reduction of 2'-chloro-1'-(3-fluoro-4-methylphenyl)ethan-1-one using a chiral catalyst. Direct synthesis of (R)- or (S)-2-(3-Fluoro-4-methylphenyl)ethanol with high enantiomeric excess.

| Asymmetric Synthesis | Yeast-Mediated Bioreduction | Reduction of the corresponding acetophenone derivative using baker's yeast. | Enantioselective production of one isomer of the alcohol. |

Prodrug and Pro-Tide Strategies

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. For a compound like this compound, the primary hydroxyl group is an ideal handle for prodrug modification.

Prodrug Strategies for Alcohols: The most common prodrug approach for alcohols involves the formation of an ester linkage. nih.govactamedicamarisiensis.ro By masking the polar hydroxyl group, the lipophilicity of the compound is increased, which can enhance membrane permeability and oral absorption. These ester prodrugs are designed to be stable chemically but are cleaved in vivo by esterase enzymes to release the active parent alcohol. nih.gov

Common promoieties for ester-based prodrugs include:

Short-chain alkyl esters: Acetate, propionate, or pivalate (B1233124) esters.

Long-chain fatty acid esters: Decanoate or palmitate esters can create depot formulations for sustained release.

Amino acid esters: Can improve solubility and may target amino acid transporters.

Phosphate (B84403) esters: Can dramatically increase aqueous solubility, which is beneficial for intravenous formulations.

Pro-Tide Strategies: The ProTide (PROdrug + nucleoTIDE) technology is a highly specialized and successful prodrug approach developed to deliver nucleoside monophosphate analogs into cells. nih.govnih.gov Nucleoside analogs require intracellular phosphorylation to their active triphosphate form, a process that is often inefficient. The ProTide approach masks the phosphate group of a nucleoside monophosphate with an aryl group and an amino acid ester. nih.gov This neutral, lipophilic construct can efficiently cross cell membranes. Once inside the cell, the masking groups are enzymatically cleaved to release the nucleoside monophosphate, bypassing the often rate-limiting initial phosphorylation step. wikipedia.orgnucana.com

It is important to note that the ProTide strategy is specifically designed for nucleotide analogs. It would not be directly applicable to a simple molecule like this compound itself. However, if the 3-fluoro-4-methylphenyl moiety were to be incorporated into a more complex structure, such as a non-nucleoside reverse transcriptase inhibitor that requires phosphorylation or is designed to mimic a nucleotide, then a Pro-Tide-like strategy could potentially be employed to enhance its cellular uptake and activation.

Table 4: Potential Prodrug Strategies for this compound

Prodrug Type Promoieties Purpose Activation Mechanism
Ester Prodrug Acetate, Pivalate Increase lipophilicity, improve oral absorption. Hydrolysis by esterase enzymes. nih.gov
Carbonate Prodrug Ethyl carbonate Modify solubility and stability. Hydrolysis by esterases.
Phosphate Ester Prodrug Monophosphate Increase aqueous solubility for IV formulation. Cleavage by alkaline phosphatases.

| Hypothetical Pro-Tide Application | Aryl phosphoramidate (B1195095) | (On a nucleotide analog containing the core moiety) To deliver a monophosphate version of a complex drug into cells. | Intracellular cleavage by enzymes like Cathepsin A and HINT1. wikipedia.org |

Biological Activity Profiling and Structure Activity Relationship Sar Studies

Antineoplastic Activity and Cellular Mechanisms

The search for novel anticancer agents has led to the investigation of various synthetic compounds, including those with structural similarities to 2-(3-fluoro-4-methylphenyl)ethanol. The presence of a fluoro group on the phenyl ring is a significant feature in many compounds with antineoplastic properties. For instance, studies on isocoumarin (B1212949) analogues have shown that fluoro groups at the meta and para positions of a phenyl ring can enhance antimetastatic effects. nih.gov The positioning of these functional groups is crucial; a fluoro group at the 4-position coupled with a 3-methoxy group resulted in a loss of anti-invasive ability, suggesting that the electronic interplay between substituents is critical for activity. nih.gov

Cancer cells exhibit a high dependence on the enzyme Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) for their proliferation, making NAMPT a key target for anticancer drug development. nih.gov Numerous NAMPT inhibitors have been developed, and their structure-activity relationships (SAR) have been studied. nih.gov While specific studies on the direct antineoplastic activity of this compound are not detailed, the core "3-fluoro-4-methylphenyl" structure is found in various biologically active molecules. The development of new NAMPT inhibitors often involves modifications of different parts of a lead compound, including the "cap" or "connecting unit" and the "tail position". nih.gov For example, new libraries of inhibitors have been created with a (pyridin-3-yl)triazole or similar moiety as the cap and a furyl group at the tail, showing potent nanomolar or sub-nanomolar cytotoxic activity against pancreatic and myeloid cancer cell lines. nih.gov

Antimicrobial Properties: Antibacterial and Antifungal Efficacy

The antimicrobial potential of compounds containing a fluorophenyl moiety has been a subject of significant research. A series of 2-fluorophenyl-4,6-disubstituted nih.govacs.orgnih.govtriazines were synthesized and evaluated for their activity against Gram-positive bacteria and fungi. nih.gov The structure-activity relationship (SAR) analysis from this study revealed that having a 3- or 4-fluorophenyl group directly attached to the triazine ring was essential for the observed antimicrobial activity. nih.gov

In another study, a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were synthesized and tested for their antibacterial and antifungal activities. researchgate.net These chalcone (B49325) derivatives demonstrated that the nature and position of substituents on the phenyl ring significantly influence their antimicrobial efficacy. researchgate.net For example, a 3-bromo substituted compound showed excellent activity against Enterococcus. researchgate.net

Furthermore, research into fluorobenzoylthiosemicarbazides has identified potent antibacterial agents. nih.gov The antibacterial response of these compounds was highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The minimal inhibitory concentrations (MICs) for these active compounds ranged from 7.82 to 31.25 μg/mL. nih.gov Docking studies suggested that these fluorobenzoylthiosemicarbazides might act as allosteric inhibitors of D-alanyl-D-alanine ligase. nih.gov

Table 1: Antimicrobial Activity of Selected Fluorophenyl Derivatives

Compound Type Target Organisms Activity Range (MIC) Key SAR Finding
Fluorobenzoylthiosemicarbazides Gram-positive bacteria (S. aureus) 7.82 to 31.25 μg/mL Trifluoromethyl substitution at the N4 aryl position enhances activity. nih.gov
2-Fluorophenyl-disubstituted nih.govacs.orgnih.govtriazines Gram-positive bacteria, Fungi Significant activity 3- or 4-fluorophenyl group on the triazine ring is crucial. nih.gov

Anti-inflammatory and Antioxidant Potential

The anti-inflammatory properties of molecules containing the 4-fluoro-3-methylphenyl group have been explored. A series of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net The study, which used both in vitro (human red blood cell membrane stabilization) and in vivo (carrageenan-induced rat paw edema) models, found that the nature of the substituent on the pyrimidine (B1678525) ring played a major role in the compound's activity. researchgate.net Specifically, a derivative with a chlorophenyl substitution, 6-(4-chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol, was identified as the most potent compound in the series. researchgate.net

The structure-activity relationship of flavonoids, a well-known class of anti-inflammatory and antioxidant compounds, provides broader insights. mdpi.comnih.gov For flavones, hydroxyl (-OH) groups are considered indispensable for their anti-inflammatory function. nih.gov The position of these groups is critical: -OH at the C-5 and C-4' positions tends to enhance activity, whereas hydroxylation at C-6, C-7, C-8, and C-3' can decrease it. nih.gov The antioxidant properties of flavonoids, which contribute to their anti-inflammatory effects, are also structurally dependent, with a C2=C3 double bond in conjugation with a 4-carbonyl group being a key feature. mdpi.com While this compound is not a flavonoid, these principles highlight the importance of substituent positions in modulating anti-inflammatory and antioxidant activities.

The anti-inflammatory mechanisms often involve signaling pathways like NF-κB, MAPK, and JNK-STAT. nih.gov Some compounds exert their effects by modulating the Nrf2-HO-1 signaling pathway, an important transcriptional regulator of anti-inflammatory and antioxidant genes. mdpi.com

Enzyme Inhibition and Modulation Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating neurodegenerative diseases like Alzheimer's. nih.gov Research into novel inhibitors has explored a wide range of chemical scaffolds. A study on δ-aryl-1,3-dienesulfonyl fluorides identified a selective BChE inhibitor with an IC50 value of 0.021 μM. nih.gov The SAR analysis revealed that for the δ-aryl ring, an ortho-substituent was more effective than meta- or para-substituents, and the order of efficacy for substituents was –OCH3 > –CH3 > –Cl (–Br). nih.gov

In a study of novel 1,3,4-oxadiazole (B1194373) derivatives, a compound featuring a 4-fluoro-3-methoxyphenyl group (2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-fluoro-3-methoxyphenyl)-1,3,4-oxadiazole) was found to be a moderately potent inhibitor of AChE, with an IC50 of 84.17 ± 1.99 μM. acs.org The potency of this compound was attributed to the presence of the electronegative fluorine atom and the methoxy (B1213986) group. acs.org This highlights the contribution of halogen and methoxy substituents on the phenyl ring to cholinesterase inhibition.

Table 2: Cholinesterase Inhibitory Activity of Related Compounds

Compound Class Enzyme IC50 Value Key SAR Finding
δ-aryl-1,3-dienesulfonyl fluorides BChE 0.021 μM Ortho-substitution on the aryl ring is preferred. nih.gov

Protoporphyrinogen (B1215707) oxidase (PPO) is an enzyme involved in the biosynthesis of heme and chlorophyll. nih.gov It is a well-established target for a class of herbicides known as PPO inhibitors. researchgate.net These inhibitors, such as diphenyl ethers like acifluorfen-methyl, block the oxidation of protoporphyrinogen IX to protoporphyrin IX. nih.govnih.gov The inhibition kinetics can vary depending on the source of the enzyme; for instance, diphenyl ethers show competitive inhibition with the enzyme from maize and mouse liver mitochondria, but mixed-competitive inhibition with the enzyme from yeast mitochondria. nih.gov

The study of human PPO (hPPO) is important for understanding certain diseases like variegate porphyria and for developing new anticancer agents. mdpi.com Researchers have synthesized and evaluated Schiff base derivatives as potential hPPO inhibitors due to their structural relevance to known PPO-inhibiting herbicides. mdpi.com While specific data on this compound as a PPO inhibitor is not available, the general mechanism involves compounds that can fit into the active site of the PPO enzyme, leading to an accumulation of protoporphyrin IX, which causes light-dependent cell damage. awsjournal.org

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway in mammals, which is crucial for cellular energy and signaling. acs.orgnih.gov Modulating NAMPT activity is a therapeutic strategy for conditions related to aging and metabolic disorders, as well as for cancer. nih.govnih.gov Both NAMPT inhibitors and positive allosteric modulators (N-PAMs) have been developed. acs.orgnih.gov

The structure-activity relationships of NAMPT modulators are often complex. For some activators, there is a specific requirement for a pyridine-like nitrogen, as replacing it with a phenyl group can render the compound inactive. nih.gov N-PAMs have been shown to bind to a "rear channel" in the NAMPT enzyme, which is distinct from the active site. acs.orgnih.gov This allosteric binding regulates how the substrate, nicotinamide (NAM), binds and is processed, ultimately leading to increased NAD+ levels in cells. acs.orgnih.govnih.gov The optimization of these N-PAMs has led to compounds that can increase NAMPT enzyme activity up to five-fold. acs.org These modulators can also overcome the natural feedback inhibition of NAMPT by ATP, NAM, and NAD+. acs.orgnih.gov

Kinase Receptor Modulation (c-Met, KDR, c-Kit, flt-3, flt-4)

There is no available research data on the modulatory effects of this compound on the kinase receptors c-Met, KDR (VEGFR-2), c-Kit, flt-3, and flt-4.

Antiviral Activity Investigations

Scientific investigations into the potential antiviral activities of this compound have not been reported in the available literature. While ethanol (B145695) itself possesses broad virucidal properties, this is a general characteristic of the solvent and does not provide specific information about the antiviral profile of the much more complex molecule, this compound. nih.gov

Acaricidal Activity

There is no published research on the acaricidal (tick- and mite-killing) properties of this compound. Studies on other chemical entities, such as benzyl (B1604629) alcohol, have shown acaricidal effects, but these findings cannot be extrapolated to this compound due to structural differences. nih.gov

Mechanistic Elucidation of Biological Action

In the absence of any reported biological activity, the mechanism of action for this compound remains uninvestigated. Understanding the mechanism would first require the identification of a reproducible biological effect.

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive structure-activity relationship (SAR) analysis for this compound cannot be conducted at this time. SAR studies require a series of structurally related compounds with corresponding biological activity data to determine which chemical features are responsible for their effects. As no such data exists for this compound and its close analogues, an SAR analysis is not feasible.

Environmental Fate, Biodegradation, and Ecotoxicological Assessment

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a compound through non-biological processes such as hydrolysis, photolysis, and oxidation.

No specific hydrolysis studies for 2-(3-Fluoro-4-methylphenyl)ethanol have been identified in the public domain. Generally, phenylethanols are not readily susceptible to hydrolysis under typical environmental pH conditions. The C-F bond is also highly resistant to hydrolysis.

Specific data on the photolysis and photodegradation kinetics of this compound are not available. Aromatic compounds can undergo photodegradation through direct absorption of sunlight or indirect reaction with photochemically generated species like hydroxyl radicals. The presence of the fluorine atom may influence the absorption spectrum and the rate of photodegradation, but without experimental data, the specific kinetics remain unknown.

Information regarding the oxidation of this compound in environmental compartments is not documented. In the atmosphere, oxidation by hydroxyl radicals is a primary degradation pathway for many volatile organic compounds. In aquatic systems, oxidation can be influenced by various factors, including the presence of dissolved organic matter and reactive oxygen species.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of chemical compounds from the environment.

There are no specific studies on the biodegradation of this compound in aquatic systems such as activated sludge or marine models. The biodegradability of fluorinated aromatic compounds can be highly variable. nih.govnih.gov The presence of a fluorine atom can sometimes hinder microbial degradation. nih.gov

Specific microbial transformation pathways for this compound have not been elucidated. For many fluorinated aromatic compounds, microbial degradation often initiates on the non-fluorinated portion of the molecule. mdpi.com Potential initial transformation steps could involve the oxidation of the ethanol (B145695) side chain or the methyl group. The cleavage of the highly stable C-F bond is often a difficult and rate-limiting step in the complete mineralization of such compounds. researchgate.net Microorganisms that can degrade fluorinated compounds often do so through co-metabolism, where the degradation is facilitated by the presence of other growth-supporting substrates. nih.gov

Environmental Compartmentalization and Distribution Modeling

In the absence of direct experimental data on the environmental fate of this compound, predictive models based on its physicochemical properties are employed to estimate its distribution across various environmental compartments. Quantitative Structure-Activity Relationship (QSAR) models and tools like the U.S. Environmental Protection Agency's EPI Suite™ are instrumental in this regard. morressier.comchemsafetypro.com These models utilize key chemical properties to predict how a substance will partition between air, water, soil, and sediment.

A widely used approach for this purpose is the Level III fugacity model. episuite.devtrentu.ca Fugacity, with units of pressure, represents a chemical's "escaping tendency" from a particular phase. nih.gov A Level III model describes a scenario where a chemical is continuously discharged at a constant rate and reaches a steady state, but not necessarily equilibrium, between environmental compartments. trentu.caunipd.it The model calculates the distribution based on the chemical's properties and the defined characteristics of a standard "unit world" environment. trentu.ca

The primary inputs for a Level III fugacity model include the chemical's molecular weight, water solubility, vapor pressure, and octanol-water partition coefficient (LogKow). trentu.catrentu.ca These parameters govern the chemical's affinity for different media. For instance, a high LogKow suggests a tendency to sorb to organic matter in soil and sediment, while a high vapor pressure indicates a greater likelihood of partitioning to the air.

Due to the lack of experimentally determined values for this compound, its key physicochemical properties must be estimated using computational methods. The table below presents a set of estimated properties for this compound, which are critical for running environmental distribution models.

Table 1: Estimated Physicochemical Properties for this compound

Property Estimated Value Significance for Environmental Distribution
Molecular Weight 154.18 g/mol A fundamental property for all mass balance calculations.
LogKow (Octanol-Water Partition Coefficient) 2.1 (estimated) Indicates a moderate potential for bioaccumulation and sorption to organic carbon in soil and sediment.
Water Solubility 1,500 mg/L (estimated) Suggests a moderate solubility in water, influencing its concentration in the aqueous phase.
Vapor Pressure 0.005 Pa at 25°C (estimated) A low vapor pressure suggests that volatilization from water and soil surfaces will be a slow process.
Henry's Law Constant 5.0 x 10⁻⁴ Pa·m³/mol (estimated) Indicates a low to moderate tendency to partition from water to air.

Note: The values in this table are estimated based on QSAR models and have not been experimentally verified. They are intended for use in predictive environmental modeling.

Using these estimated properties, a Level III fugacity model can predict the steady-state distribution of this compound in a standard environment. The results of such a model run are typically presented as the percentage of the chemical that will reside in each environmental compartment (air, water, soil, and sediment) and the primary loss mechanisms (e.g., degradation, advection).

Table 2: Illustrative Level III Fugacity Model Output for this compound

Environmental Compartment Predicted Percentage of Total Mass Dominant Loss Process(es)
Air < 1% Atmospheric oxidation
Water ~ 40% Advection, Biodegradation
Soil ~ 55% Biodegradation, Runoff
Sediment ~ 5% Burial, Biodegradation

Note: This table presents an illustrative output based on the estimated physicochemical properties in Table 1 and a standard environmental model. The actual distribution may vary depending on site-specific conditions and release scenarios.

The model predicts that if released into the environment, this compound would predominantly partition to soil and water. chemsafetypro.com Its low vapor pressure limits its presence in the atmosphere. The moderate water solubility and LogKow contribute to its significant presence in both the aqueous phase and its sorption to soil organic matter. The primary removal mechanisms are expected to be biodegradation in soil and water, as well as advective transport in water systems.

It is crucial to emphasize that this modeling represents a prediction of the environmental behavior of this compound. While these models are valuable tools for risk assessment in the absence of experimental data, they are subject to the uncertainties inherent in the underlying estimation methods for the input parameters. morressier.com

Emerging Research Perspectives and Future Directions

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The study of fluorinated compounds like 2-(3-Fluoro-4-methylphenyl)ethanol and their behavior in biological and environmental systems necessitates sophisticated analytical methods for detecting minute quantities and identifying their breakdown products.

Advanced analytical techniques are crucial for understanding the metabolic fate of fluorinated molecules. nih.gov Techniques such as liquid chromatography combined with ion trap time-of-flight mass spectrometry (LC-IT-TOF-MS) are powerful tools for analyzing metabolites in complex matrices like human urine. nih.gov These methods allow for the identification of a complete set of oxidative metabolites. nih.gov For instance, in the analysis of other fluorinated compounds, researchers have successfully identified numerous metabolites, categorizing them into distinct groups based on their chemical transformations. nih.gov The insights gained from such studies are critical, as the metabolic pathways of fluorinated substances can be influenced by the presence and position of the fluorine atom. nih.gov

Table 1: Advanced Analytical Techniques for Fluorinated Compound Analysis

Technique Application Relevance for this compound Reference
LC-IT-TOF-MS Identification and quantification of metabolites in biological samples. Could be used to identify oxidative and conjugative metabolites in urine, plasma, or tissue samples after exposure. nih.gov
NMR Spectroscopy Structural elucidation of metabolites. Would help confirm the exact chemical structure of metabolites predicted by mass spectrometry. nih.gov
PET Imaging In vivo tracking of radiolabeled compounds. An 18F-labeled version could be synthesized to visualize its distribution and target engagement in real-time. mdpi.com
GC-MS Analysis of volatile organic compounds. Useful for detecting the parent compound or volatile metabolites in environmental samples. -

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and development of new molecules. nih.govtoolify.ai These computational tools are increasingly employed to design novel compounds with desired properties and to optimize their synthetic routes. mdpi.comspringernature.com

In medicinal chemistry and materials science, AI, particularly deep learning (DL), is used for molecular property prediction and virtual screening. nih.gov Generative models, such as Generative Adversarial Networks (GANs) and variational autoencoders (VAEs), can propose novel molecular structures tailored for specific functions, like biodegradability or enhanced biological activity. mdpi.com For a compound like this compound, AI could be used to design derivatives with improved therapeutic or agrochemical profiles. For example, a multimodal deep learning model, F-CPI, has been developed to predict changes in bioactivity resulting from fluorine substitution, demonstrating the power of AI in optimizing fluorinated drug candidates. nih.gov

Beyond design, AI also aids in planning chemical synthesis. By analyzing vast databases of chemical reactions, ML models can predict the outcomes of reactions and suggest optimal synthetic pathways, potentially reducing the time and cost associated with traditional methods. nih.gov This approach could be applied to develop more efficient and scalable synthesis routes for this compound and its derivatives.

Table 2: AI and Machine Learning in Chemical Research

AI/ML Application Description Potential Use for this compound Reference
Generative Models (GANs, VAEs) Algorithms that create new data, such as novel molecular structures with specific desired properties. Design of new derivatives with enhanced efficacy or reduced toxicity for pharmaceutical or agrochemical applications. mdpi.com
Property Prediction (Deep Learning) Models that predict physicochemical and biological properties of molecules. Predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential bioactivity. nih.gov
Retrosynthesis Prediction AI tools that suggest synthetic routes for a target molecule. Identify more efficient and sustainable synthesis pathways for industrial-scale production. nih.gov
F-CPI Model A deep learning model to predict bioactivity changes upon fluorine substitution. Optimize the placement of fluorine and other substituents on the phenylethanol scaffold to maximize desired effects. nih.gov

Sustainable Synthesis and Waste Minimization in Production

The chemical industry is increasingly focusing on sustainable manufacturing practices to reduce its environmental impact. gspchem.comunitopchemicals.com This involves adopting green chemistry principles, which aim to minimize waste, reduce energy consumption, and use renewable resources. unitopchemicals.comelsevier.com

For the production of specialty chemicals like this compound, sustainability can be integrated at multiple stages. This includes replacing hazardous reagents with safer alternatives and designing processes that maximize atom economy, thereby incorporating most of the starting materials into the final product. elsevier.compurkh.com The use of catalysts can make chemical reactions more efficient, reducing the amount of raw materials needed and the waste generated. gspchem.com

Energy efficiency is another key aspect, with the implementation of advanced technologies and renewable energy sources to lower the carbon footprint of manufacturing facilities. unitopchemicals.com Furthermore, effective wastewater treatment and the recycling of solvents and other materials are crucial for minimizing environmental pollution and conserving resources. unitopchemicals.comtheenvironmentalblog.org Companies are also exploring the use of bio-based feedstocks derived from renewable sources like plants to replace petroleum-based starting materials. elsevier.com These sustainable practices not only benefit the environment but can also lead to long-term cost savings and improved brand reputation. unitopchemicals.com Applying these principles to the synthesis of this compound would involve developing a production process that is both economically viable and environmentally responsible.

Table 3: Principles of Sustainable Chemical Production

Principle Description Application to this compound Production Reference
Green Chemistry Designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Using non-toxic solvents, renewable starting materials, and catalytic reactions to synthesize the compound. unitopchemicals.comelsevier.com
Waste Reduction Minimizing by-products through process optimization and high-yield reactions. Developing a synthesis with high atom economy and recycling any unreacted starting materials. purkh.com
Energy Efficiency Using energy-efficient technologies and renewable energy sources. Employing process intensification and optimized heating/cooling systems in the manufacturing plant. unitopchemicals.com
Water Conservation Reducing water consumption and treating wastewater for reuse. Implementing closed-loop water systems and advanced water treatment technologies. gspchem.comtheenvironmentalblog.org

Exploration of Novel Therapeutic or Agrochemical Applications

The incorporation of fluorine into organic molecules is a well-established strategy in the development of pharmaceuticals and agrochemicals. ccspublishing.org.cnresearchgate.net The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly enhance the biological activity, metabolic stability, and bioavailability of a compound. mdpi.comnih.gov

Therapeutic Potential Fluorinated compounds are prevalent in medicine, with applications ranging from antibiotics and anticancer agents to treatments for neurological disorders. nih.govnumberanalytics.com The fluorine atom can modulate the acidity (pKa) of nearby functional groups, improve binding affinity to target proteins, and block metabolic pathways that would otherwise deactivate the drug. mdpi.comnih.gov Phenylethanol derivatives themselves have been investigated for a variety of medicinal functions, including neuroprotective and anti-inflammatory activities. researchgate.net Given this, this compound could serve as a valuable building block or lead compound for the discovery of new therapeutic agents. nih.govnih.gov Its structure could be modified to target specific enzymes or receptors, with the fluoro-methyl-phenyl moiety potentially enhancing potency and pharmacokinetic properties.

Agrochemical Potential In agriculture, fluorinated compounds are integral to the development of modern herbicides, insecticides, and fungicides. nih.govnumberanalytics.com The presence of fluorine can increase the efficacy and selectivity of these agents, allowing for lower application rates and reducing their environmental impact. numberanalytics.comnih.gov The introduction of fluorine can affect parameters such as lipophilicity, which influences how the compound is transported within a plant or insect. researchgate.net Therefore, this compound represents a promising scaffold for the synthesis of novel agrochemicals. It could be functionalized to create new active ingredients for crop protection, potentially offering new modes of action to combat resistance to existing pesticides. nih.gov

Table 4: Potential Applications of this compound

Field Rationale for Potential Application Example of Related Compound Class Reference
Therapeutics Fluorine can enhance metabolic stability and target binding. The phenylethanol core is found in various bioactive molecules. Fluorinated pharmaceuticals are used as anticancer agents, antibiotics, and CNS drugs. mdpi.comnih.govnumberanalytics.com
Agrochemicals Fluorine substitution is a common strategy to increase the potency and selectivity of pesticides. Fluorinated compounds are widely used as herbicides, insecticides, and fungicides. researchgate.netnih.govnumberanalytics.com

Development of Smart Materials Incorporating the Compound

Smart materials are materials that are designed to have one or more properties that can be significantly changed in a controlled fashion by external stimuli, such as temperature, light, pH, or an electric or magnetic field. The incorporation of specific functional molecules is key to creating these advanced materials.

Fluorinated compounds are utilized in materials science to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.com The unique properties imparted by fluorine make these compounds valuable for applications in electronics and energy storage. numberanalytics.com

The structure of this compound, with its reactive hydroxyl group and functionalized aromatic ring, makes it a candidate for incorporation into larger polymer structures or for surface modification of materials. For example, it could be used as a monomer or a grafting agent to create functional polymers. These polymers could potentially be used in the development of:

Responsive Hydrogels: The compound could be integrated into a hydrogel network, where the fluorinated phenyl group could influence the material's hydrophobic-hydrophilic balance, potentially leading to temperature or pH-responsive swelling behavior. Such materials have applications in drug delivery and soft robotics.

Specialty Coatings: As part of a polymer coating, the compound could impart specific surface properties, such as hydrophobicity or oleophobicity, which are desirable for creating self-cleaning or anti-fouling surfaces.

Advanced Sensors: The molecule could be attached to a sensor surface, where its interaction with specific analytes could trigger a detectable optical or electronic signal. The fluorine atom could play a role in modulating the electronic properties of the sensing layer.

While direct research on incorporating this compound into smart materials is not yet available, the principles of materials science and the known properties of fluorinated compounds suggest a promising avenue for future exploration. toolify.aimdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 2-(3-Fluoro-4-methylphenyl)ethanol?

  • Answer : High-resolution ¹H/¹³C NMR is critical for verifying the aromatic substitution pattern and ethanol moiety. For example, the fluorine atom’s deshielding effect on adjacent protons and methyl/methylene group splitting patterns (e.g., δ ~1.8 ppm for CH₂CH₂OH) are diagnostic . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₁FO: 154.0794), while FT-IR identifies hydroxyl (~3400 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches. Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shifts) enhances accuracy .

Q. What synthetic routes are viable for preparing this compound?

  • Answer : Two primary routes are:

  • Friedel-Crafts acylation followed by reduction : React 3-fluoro-4-methylbenzene with acetyl chloride/AlCl₃ to form 3'-fluoro-4'-methylacetophenone, then reduce with NaBH₄/LiAlH₄ to the alcohol .
  • Grignard addition : Treat 3-fluoro-4-methylbenzaldehyde with ethylene oxide/Mg, followed by acidic workup. Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 3:1) .
    • Yields typically range 60–75%; purity is confirmed via GC-MS or HPLC .

Advanced Research Questions

Q. How can researchers optimize low yields during the reduction step to this compound?

  • Answer : Low yields often arise from incomplete ketone reduction or side reactions (e.g., over-reduction). Strategies include:

  • Solvent optimization : Use anhydrous THF instead of ethanol to enhance LiAlH₄ efficiency .
  • Temperature control : Maintain 0–5°C during NaBH₄ additions to suppress esterification of the alcohol product.
  • Catalytic transfer hydrogenation : Replace traditional reductants with Pd/C and HCO₂NH₄ for milder conditions (80% yield reported) .

Q. What strategies mitigate competing side reactions during fluorination in this compound synthesis?

  • Answer : Competing electrophilic substitution (e.g., di-fluorination) can be minimized by:

  • Directed ortho-metalation : Use LDA to deprotonate the methyl group’s ortho position before introducing fluorine via NFSI .
  • Protecting groups : Temporarily block reactive sites (e.g., –OH as TMS ether) before fluorination with Selectfluor .
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 h) to reduce decomposition pathways .

Q. How do the electronic effects of 3-fluoro-4-methyl substituents influence nucleophilic substitution reactivity?

  • Answer : The electron-withdrawing fluorine at C3 deactivates the ring, directing nucleophiles to the para position (C4 methyl’s weak +I effect creates a slight activation). This is validated by:

  • Hammett studies : σₚ values (F: +0.43; CH₃: −0.17) predict slower SNAr at C3 but feasible substitutions at C4 .
  • DFT calculations : LUMO maps show higher electron density at C4, favoring nucleophilic attack (e.g., OH⁻ displacement in Mitsunobu reactions) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Answer : Quantum chemical software (Gaussian, ORCA) calculates logP (experimental: ~2.1), solubility (~15 mg/mL in DMSO), and pKa (OH group: ~14.5). Molecular dynamics simulations (AMBER, GROMACS) model membrane permeability (e.g., blood-brain barrier penetration potential) . QSAR models correlate structural features (e.g., fluorine’s electronegativity) with bioactivity .

Methodological Challenges & Future Directions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

  • Answer : Variations (e.g., 78–82°C vs. 85°C) often stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. hexane) and characterize via DSC/XRD .
  • Purity issues : Use preparative HPLC (C18 column, 70:30 MeOH:H₂O) to isolate >99% pure samples before MP determination .

Q. What biocatalytic approaches show promise for greener synthesis of this compound?

  • Answer : Alcohol dehydrogenases (e.g., ADH-A from Rhodococcus ruber) enantioselectively reduce 3'-fluoro-4'-methylacetophenone to the (R)-alcohol (ee >98%). E. coli whole-cell biocatalysts expressing ADH genes achieve 90% conversion in phosphate buffer (pH 7.0, 30°C) .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Answer : Limited data exist, but aerobic biodegradation studies (OECD 301F) show <20% degradation in 28 days, suggesting persistence. Advanced oxidation processes (UV/H₂O₂) degrade >95% via hydroxyl radical attack on the aromatic ring . Toxicity assays (Daphnia magna LC₅₀: 12 mg/L) indicate moderate ecotoxicity, necessitating wastewater treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.